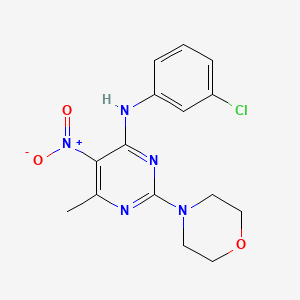
8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazenyl group attached to a purine ring system. The presence of the diazenyl group and the purine ring makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:
Diazotization Reaction: The starting material, 2,4-diaminophenyl, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted purine derivatives.
科学的研究の応用
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
作用機序
The mechanism of action of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may interfere with DNA synthesis and repair, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
2-[(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENOL: Similar in structure but lacks the purine ring.
4-[(E)-2-{3-[(E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENYL}DIAZEN-1-YL]BENZENE-1,3-DIAMINE: Another diazenyl derivative with different substituents.
Uniqueness
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both the diazenyl group and the purine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14N8O2 |
|---|---|
分子量 |
314.30 g/mol |
IUPAC名 |
8-[(2,4-diaminophenyl)diazenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H14N8O2/c1-20-10-9(11(22)21(2)13(20)23)16-12(17-10)19-18-8-4-3-6(14)5-7(8)15/h3-5H,14-15H2,1-2H3,(H,16,17) |
InChIキー |
PFWQLSQPWDMOHC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N=NC3=C(C=C(C=C3)N)N |
溶解性 |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11636585.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)
![N-(4-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636594.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636608.png)

![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)
